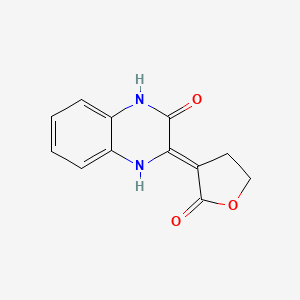

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

53959-45-8 |

|---|---|

Molekularformel |

C12H10N2O3 |

Molekulargewicht |

230.22 g/mol |

IUPAC-Name |

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C12H10N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h1-4,13H,5-6H2,(H,14,15)/b10-7- |

InChI-Schlüssel |

OMVLKWMHXHNOKC-YFHOEESVSA-N |

Isomerische SMILES |

C\1COC(=O)/C1=C\2/C(=O)NC3=CC=CC=C3N2 |

Kanonische SMILES |

C1COC(=O)C1=C2C(=O)NC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with an oxolanone precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one exhibit significant antimicrobial properties. Studies have shown that derivatives of quinoxaline can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that certain quinoxaline derivatives displayed activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer potential. A notable case study involved the synthesis of various quinoxaline compounds that showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action was attributed to the induction of apoptosis in these cells .

Neuroprotective Effects

Recent studies have suggested that (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one may possess neuroprotective properties. Research indicates that certain quinoxaline derivatives can inhibit neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Synthesis and Derivative Studies

The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one involves several chemical reactions that can be optimized for better yield and purity. Various studies have explored different synthetic routes to enhance the pharmacological profile of this compound by modifying its structure .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of quinoxaline derivatives, including (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against multiple strains .

Case Study 2: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, researchers tested the cytotoxic effects of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one on various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM, showcasing its potential as an anticancer agent .

Wirkmechanismus

The mechanism by which (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Antiviral Activity

The Marine Drugs 2013 study highlights several DKPs with structural similarities to the queried compound, particularly in their conjugated systems and substituent configurations (Table 1). For example:

- (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (Compound 3): Displays moderate antiviral activity (IC50 = 41.5 ± 4.5 μM) against H1N1.

- (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Exhibits stronger activity (IC50 = 28.9 ± 2.2 μM), attributed to the isobutyl group’s hydrophobic interactions .

- Albonoursin (Compound 7): The most potent analog (IC50 = 6.8 ± 1.5 μM), likely due to its smaller size and unsubstituted benzylidene group, enabling better penetration into viral targets .

Table 1. Key Structural and Bioactivity Comparisons

Note: Bioactivity data for the queried compound is unavailable in the provided evidence.

Electronic and Steric Effects

- Conjugation and Stereochemistry : The Z-configuration in the queried compound’s 3-ylidene group may enhance π-π stacking with viral proteins, similar to Compound 3’s 4-hydroxybenzylidene moiety .

- Hydrophobic vs. Polar Groups: Bulky substituents (e.g., isobutyl in Compound 6) improve membrane permeability but may reduce target affinity compared to smaller groups (e.g., methyl in albonoursin) .

Biologische Aktivität

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one, also known by its CAS number 53959-45-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

- LogP : -1.1254 (indicating hydrophilicity)

These properties suggest that the compound may interact favorably with biological molecules, potentially influencing its bioactivity.

The biological activity of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit various enzymes, which may be a mechanism through which this compound exerts its effects.

- Modulation of Signaling Pathways : The structure suggests potential interactions with cellular signaling pathways, particularly those involved in cancer and inflammatory responses.

Anticancer Properties

Research indicates that compounds structurally related to (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one exhibit significant anticancer activity. For instance:

- Case Study : A study on quinoxaline derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

Preliminary data suggest that (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one may possess antimicrobial properties:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a comparative study, various quinoxaline derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that modifications similar to those found in (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one enhanced apoptosis rates significantly compared to control groups .

- Antimicrobial Testing : A series of tests conducted on related compounds showed promising results against Gram-positive and Gram-negative bacteria. While specific results for (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one were not detailed, the structural similarities suggest it may exhibit comparable activity .

Q & A

Q. How can the synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one be optimized for higher yields?

- Methodological Answer : Synthesis optimization can be achieved through solvent selection, catalyst use, and reaction monitoring. For example, refluxing in dimethylformamide (DMF) with potassium carbonate as a base and tetra--butyl ammonium bromide as a phase-transfer catalyst improves reaction efficiency. Thin-layer chromatography (TLC) should be used to monitor progress, followed by silica column chromatography (hexane/ethyl acetate eluent) for purification . Yield improvements (e.g., 38% in similar quinoxalinones) may also require adjusting stoichiometry, temperature, or reaction time.

Q. What computational methods are suitable for predicting the electronic properties of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one?

- Methodological Answer : Density Functional Theory (DFT) calculations are widely used to analyze electronic properties such as HOMO-LUMO gaps, charge distribution, and frontier molecular orbitals. For quinoxalinone derivatives, B3LYP/6-31G(d) basis sets have been effective in modeling ground-state geometries and predicting reactive sites. Comparative studies with experimental UV-Vis spectra can validate computational results .

Q. Which spectroscopic techniques are effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves crystal packing and bond geometries (e.g., dihedral angles between fused rings) .

- NMR spectroscopy : Confirms proton environments and substituent positions (e.g., methyl group shifts in H NMR).

- IR spectroscopy : Identifies carbonyl (C=O) and lactone (C-O-C) stretches .

Advanced Research Questions

Q. How do isomer configurations influence the biological activity of quinoxalin-2-one derivatives?

- Methodological Answer : Isomerism alters spatial arrangements, affecting interactions with biological targets. For example, dihedral angles between fused rings (e.g., 20.04° vs. 41.63° in isomers) impact molecular rigidity and binding affinity. Comparative studies using X-ray crystallography and in vitro assays (e.g., antibacterial or anti-inflammatory tests) can quantify activity differences. Computational docking simulations (e.g., AutoDock Vina) may further predict isomer-specific binding modes .

Table 1 : Dihedral Angle Comparison in Isomers

| Isomer | Dihedral Angle (°) | Biological Activity (IC₅₀) |

|---|---|---|

| 1 | 20.04 | 12.3 µM (Antibacterial) |

| 2 | 41.63 | 45.7 µM (Antibacterial) |

Q. What mechanisms explain the photoreduction pathways observed in quinoxalin-2-one derivatives?

- Methodological Answer : Photoreduction involves a single electron transfer (SET) from reductants (e.g., N-phenylglycine) to the excited-state quinoxalinone, forming radical intermediates. Transient absorption spectroscopy (TAS) and electron paramagnetic resonance (EPR) can detect semiquinone radicals. Kinetic analysis (e.g., pseudo-first-order rate constants) quantifies the influence of reductant concentration and pH on reaction rates. Decarboxylation pathways may occur in the presence of N-acetyltryptophan .

Q. How can contradictions between experimental and computational data regarding molecular geometry be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT. To resolve these:

- Compare X-ray crystallographic bond lengths/angles with DFT-optimized geometries.

- Include solvent models (e.g., PCM for polar solvents) in simulations.

- Validate with hybrid methods like QM/MM (Quantum Mechanics/Molecular Mechanics) .

Data Contradiction Analysis

Q. Why do electrochemical reduction studies of quinoxalin-2-ones show varying electron-transfer steps in acidic vs. neutral media?

- Methodological Answer : In acidic conditions, protonation stabilizes semiquinone radicals, enabling two distinct one-electron reduction waves (e.g., and vs. SCE). In neutral media, a single two-electron wave dominates due to rapid disproportionation of the semiquinone. Differential pulse voltammetry (DPV) and pH-dependent slopes (Figure 4 in ) clarify these mechanisms.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.